molecular formula C10H6ClNO B111362 3-Chloroisoquinoline-4-carbaldehyde CAS No. 120285-29-2

3-Chloroisoquinoline-4-carbaldehyde

Cat. No.: B111362
CAS No.: 120285-29-2
M. Wt: 191.61 g/mol
InChI Key: HMSMGFVSFVMHFQ-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6ClNO. It is a derivative of isoquinoline, featuring a chloro substituent at the third position and an aldehyde group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

3-Chloroisoquinoline-4-carbaldehyde has diverse applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
  • Biology : The compound is utilized in studying enzyme inhibitors and receptor ligands. Its ability to form covalent bonds with nucleophilic residues in proteins positions it as a significant player in biochemical research.
  • Medicine : Investigated for its potential as a pharmacophore in drug discovery, particularly in developing anticancer and antimicrobial agents. Its biological activity is attributed to its interaction with various biological targets.
  • Industry : Used in producing specialty chemicals and advanced materials, highlighting its versatility beyond academic research.

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation through mechanisms like cell cycle arrest and apoptosis induction. For example, it has been effective against human colon carcinoma cells (HT29), exhibiting significant potency with an IC50 value indicating strong cytotoxic effects.
  • Antimicrobial Properties : The compound has demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
  • Enzyme Inhibition : It has been studied as a potential inhibitor of specific kinases like CHK1 (Checkpoint Kinase 1), which is crucial in DNA damage response pathways.

Case Study 1: Anticancer Properties

A study published in Cancer Letters evaluated the cytotoxic effects of this compound on HT29 cells. The compound was found to induce apoptosis at micromolar concentrations, disrupting mitochondrial function and increasing reactive oxygen species production, leading to cell death.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloroisoquinoline-3-carbaldehydeDifferent halogen positioningModerate anticancer activity
4-Chloroisoquinoline-3-carbaldehydeSimilar structure but different substitution patternLimited enzyme inhibition
5-Bromoisoquinoline-4-carbaldehydeBromine instead of chlorineEnhanced antimicrobial properties

This comparison underscores the distinct advantages offered by the specific arrangement of functional groups in this compound, enhancing its reactivity and biological efficacy compared to its analogs.

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the chloro substituent can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

  • 2-Chloroisoquinoline-3-carbaldehyde
  • 4-Chloroisoquinoline-3-carbaldehyde
  • 3-Bromoisoquinoline-4-carbaldehyde

Comparison: 3-Chloroisoquinoline-4-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

3-Chloroisoquinoline-4-carbaldehyde is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone with a chloro substituent at the 3-position and an aldehyde group at the 4-position. Its molecular formula is C10H7ClNC_{10}H_7ClN, and it has a molar mass of approximately 180.62 g/mol. The unique positioning of the chloro and aldehyde groups influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the chloro substituent may enhance binding affinity through hydrophobic interactions. This dual functionality allows for modulation of enzyme activity, making it a candidate for drug development.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. For instance, it has shown effectiveness against various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
  • Enzyme Inhibition : It has been studied as a potential inhibitor of specific kinases, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response. The selectivity and potency of this compound as a CHK1 inhibitor have been highlighted in recent research .

Case Study 1: Anticancer Properties

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on human colon carcinoma cells (HT29). The compound was found to induce apoptosis at micromolar concentrations, with an IC50 value indicating significant potency compared to control treatments. The study reported that the compound disrupted mitochondrial function, leading to increased reactive oxygen species (ROS) production, which contributed to cell death .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloroisoquinoline-3-carbaldehyde Different halogen positioningModerate anticancer activity
4-Chloroisoquinoline-3-carbaldehyde Similar structure but different substitution patternLimited enzyme inhibition
5-Bromoisoquinoline-4-carbaldehyde Bromine instead of chlorineEnhanced antimicrobial properties

This comparison highlights the distinct advantages offered by the specific arrangement of functional groups in this compound, which may enhance its reactivity and biological efficacy compared to its analogs.

Properties

IUPAC Name

3-chloroisoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSMGFVSFVMHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561717
Record name 3-Chloroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120285-29-2
Record name 3-Chloroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroisoquinoline-4-carbaldehyde
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Synthesis routes and methods

Procedure details

To a mixture of POCl3 (0.73 mL, 7.85 mmol, 3.8 eqiv.) and DMF (0.6 g, 8.16 mmol, 4.0 equiv.) in THF was added 1,2-dihydroisoquinolin-3-(4H)-one at 0° C. in portions for 5 min. The mixture was continued to stir at 0° C. for 1 h and poured into a mixture of 2 N NaOH (20 mL), ice (20 g), and toluene (20 mL). The organic phase was separated and the aqueous layer was extracted with toluene one more time. The combined organic layer was washed with water, dried over Na2SO4, and concentrated to half of its volume at low temperature in vacuo. To this mixture was added 2 N H2SO4 (20 mL) under vigorous stirring followed by ground KMnO4 in portions. The mixture was continued to stir for another 4 h. The organic phase was separated, dried over Na2SO4, and concentrated to give 3-chloroisoquinoline-4-carbaldehyde (220 mg, 50% pure) as a oil, which was used for next step without further purification. LRMS (M+H+) m/z 192.0.
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0.73 mL
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reactant
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0.6 g
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reactant
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0 (± 1) mol
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20 mL
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[Compound]
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ice
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20 g
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Reaction Step Three
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20 mL
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solvent
Reaction Step Three
Customer
Q & A

Q1: What are the key reactive features of 3-chloroisoquinoline-4-carbaldehyde?

A1: This compound presents two main sites for chemical transformations [, ]:

    Q2: Can you give examples of reactions mentioned in the research regarding this compound?

    A2: While the abstracts don't provide specific reaction details, they indicate the following transformations were explored [, ]:

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